molecular formula C11H13NO2 B14355684 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one CAS No. 91132-63-7

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one

Cat. No.: B14355684
CAS No.: 91132-63-7
M. Wt: 191.23 g/mol
InChI Key: GHNKOOQRABHIIX-UHFFFAOYSA-N
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Description

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a phenyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for preparing 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves the reaction of 3-ethoxy-1-phenylprop-2-en-1-one with ammonia or an amine under specific conditions. For example, the compound can be synthesized using montmorillonite K-10 clay under sonication conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using catalysts and controlled environments to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-ethoxy-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-phenylprop-2-en-1-one: Lacks the ethoxy group, which may affect its reactivity and applications.

    3-Amino-3-methoxy-1-phenylprop-2-en-1-one: Similar structure but with a methoxy group instead of an ethoxy group, leading to different chemical properties.

    3-Amino-3-ethoxy-1-phenylpropane: Saturated version of the compound, which may have different reactivity and applications.

Uniqueness

3-Amino-3-ethoxy-1-phenylprop-2-en-1-one is unique due to the presence of both an amino and an ethoxy group on the same molecule, providing a versatile platform for further chemical modifications and applications in various fields.

Properties

CAS No.

91132-63-7

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-amino-3-ethoxy-1-phenylprop-2-en-1-one

InChI

InChI=1S/C11H13NO2/c1-2-14-11(12)8-10(13)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3

InChI Key

GHNKOOQRABHIIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C1=CC=CC=C1)N

Origin of Product

United States

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